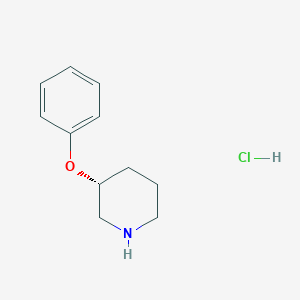

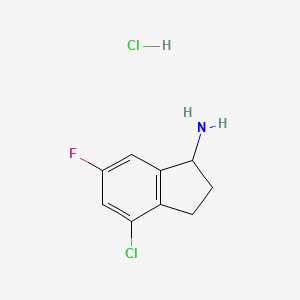

![molecular formula C14H14O4 B1435938 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid CAS No. 2173116-34-0](/img/structure/B1435938.png)

2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid

Vue d'ensemble

Description

“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is a non-steroidal anti-inflammatory compound . It is a member of naphthalenes and acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor .

Synthesis Analysis

The synthesis of this compound involves several methods. One method involves the cyanation of an acetal derived from 1-(6-methoxy-2-naphthyl)ethanone and (S, S)-2,4-pentanediol, followed by alkaline hydrolysis, and finally hydrogenolysis with a palladium catalyst . Another method involves the use of 2,6-diisopropylnaphthalene .Molecular Structure Analysis

The molecular formula of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is C14H14O3 . The molecular weight is 230.26 . The IUPAC Standard InChI is InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) .Chemical Reactions Analysis

The structure of the obtained products from the reactions involving “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” was confirmed by their IR, NMR, and mass spectrum .Physical And Chemical Properties Analysis

“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is a white solid . It has a melting point of 157°C . It is predicted to have a boiling point of 403.9±20.0 °C and a density of 1?±.0.06 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique

Pharmaceuticals: Anti-inflammatory Medication

Naproxen is widely recognized for its anti-inflammatory properties. It is a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, which makes it effective in reducing inflammation and pain in conditions like arthritis, ankylosing spondylitis, and menstrual cramps . Its ability to alleviate pain and reduce fever has made it a staple in over-the-counter medications.

Biochemistry: Enzyme Inhibition Study

In biochemistry research, Naproxen serves as a model compound to study the inhibition of COX enzymes. This research has implications for understanding the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) and for developing new drugs with fewer side effects .

Chemical Synthesis: Chiral Ligand

Naproxen’s enantiomers are used as chiral ligands in the synthesis of organotin (IV) carboxylate metal complexes. The (S)-enantiomer is notably more active than the ®-enantiomer, which is crucial for synthesizing enantioselective compounds .

Analytical Chemistry: Reference Standard

Naproxen is used as a reference standard in analytical chemistry to calibrate instruments and validate methods. It’s essential for ensuring the accuracy and precision of analytical results in pharmaceutical quality control .

Mécanisme D'action

Target of Action

The primary target of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” acts as a non-selective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The inhibition of the cyclooxygenase enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever symptoms.

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body

Result of Action

The molecular and cellular effects of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” are primarily related to its anti-inflammatory, analgesic, and antipyretic properties . By inhibiting the production of prostaglandins, it reduces inflammation and pain, and can also reduce fever.

Action Environment

The action, efficacy, and stability of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect its stability and activity.

Safety and Hazards

Orientations Futures

The future directions for “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” could involve further exploration of its anti-inflammatory, analgesic, and antipyretic properties . More research could also be conducted to improve the synthesis methods and understand the chemical reactions involving this compound .

Propriétés

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9(14(15)16)18-13-6-4-10-7-12(17-2)5-3-11(10)8-13/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNHSOQKEUDCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

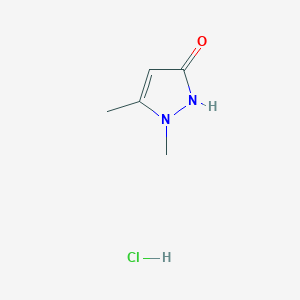

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

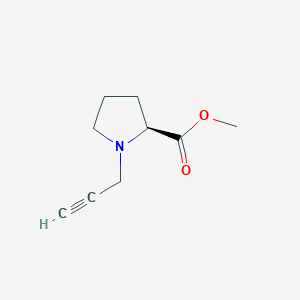

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)

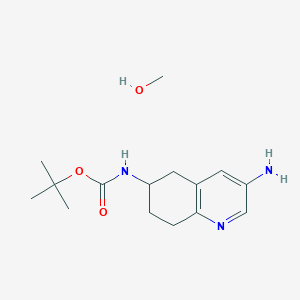

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)